molecular formula C24H31N3O4S B2960551 N1-(2,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898368-68-8

N1-(2,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2960551
CAS No.: 898368-68-8
M. Wt: 457.59
InChI Key: AIGNPMPOVCNTQY-UHFFFAOYSA-N
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Description

N1-(2,5-Dimethylphenyl)-N2-(2-(1-Tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,5-dimethylphenyl group at the N1 position and a tosylpiperidinyl-ethyl moiety at N2. The compound’s tosyl group (p-toluenesulfonyl) and piperidine ring may influence its solubility, metabolic stability, and receptor interactions compared to simpler analogs .

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-17-8-11-21(12-9-17)32(30,31)27-15-5-4-6-20(27)13-14-25-23(28)24(29)26-22-16-18(2)7-10-19(22)3/h7-12,16,20H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGNPMPOVCNTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Compound Characteristics

  • Molecular Formula : C24H31N3O4S
  • Molecular Weight : 457.59 g/mol
  • Structural Features : The compound features a dimethylphenyl group and a tosylpiperidine moiety, contributing to its unique chemical properties and potential biological applications.

Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. These effects suggest its potential as a candidate for developing new pain management therapies. Studies have demonstrated that it may modulate pain pathways, possibly through interaction with specific receptors involved in pain perception .

The compound's mechanism of action appears to involve:

  • Binding Affinity : Preliminary studies suggest that this compound interacts with opioid receptors and other neurotransmitter systems that regulate pain responses.
  • Chemical Reactivity : The oxalamide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and oxalic acid derivatives. Additionally, the tosyl group can participate in nucleophilic substitution reactions, enhancing the compound's versatility for further chemical modifications .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.
  • Introduction of the Tosyl Group : The tosyl group is introduced to the piperidine ring using tosyl chloride and a base such as pyridine.
  • Formation of the Oxalamide Group : The oxalamide group is formed by reacting the tosylpiperidine intermediate with oxalyl chloride and an amine under controlled conditions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaMolecular WeightUnique Features
N1-(3-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamideC24H31N3O4S457.59 g/molMethoxy substituent enhances solubility
N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamideC24H31N3O4S457.59 g/molCyclopropane ring adds steric hindrance
N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamideC24H31N3O4S457.59 g/molFluorine substituent may alter electronic properties

The distinct combination of functional groups in this compound may confer specific biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • A study published in Journal of Medicinal Chemistry highlighted its potential in modulating pain pathways through receptor interactions.
  • Another investigation focused on its anti-inflammatory effects in animal models, demonstrating significant reductions in inflammation markers .

These findings underscore the therapeutic potential of this compound in pain management and inflammation treatment.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following oxalamides share core structural similarities but differ in substituents, impacting their applications and biological profiles:

Compound Name Key Substituents Applications/Notes
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl; pyridin-2-yl Umami flavor enhancer (FEMA 4233, Savorymyx® UM33)
N1-(3,5-Dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide (40) 3,5-Dimethylphenyl; quinolin-4-yl Synthetic lead for tuberculosis treatment; low yield (12%)
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl; 5-methylpyridin-2-yl Food flavoring agent; metabolized without amide hydrolysis
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) 2,3-Dimethoxybenzyl; pyridin-2-yl High NOAEL (140 mg/kg bw/day); safe for dietary exposure
Target Compound 2,5-Dimethylphenyl; tosylpiperidinyl-ethyl Hypothesized medicinal use; tosyl group may enhance metabolic stability

Metabolic Stability and Toxicity

  • S336 and No. 2225: Rapid metabolism in hepatocytes without amide hydrolysis; high safety margins (MOE >4200 for No. 2225) .
  • No. 1768: No amide hydrolysis observed, suggesting metabolic resistance of oxalamide bonds .
  • Piperidine rings are often metabolized via cytochrome P450 enzymes, which could generate reactive intermediates .

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